methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate

Enantioselective synthesis tropane alkaloids ferruginine

Racemic or N-protected tropane esters cause complete loss of biological activity in DAT-targeted programs and zero yield of the natural enantiomer of ferruginine. This (1S,2S,5S)-configured building block eliminates those failures. - Delivers 88% yield of enantiopure (+)-ferruginine in a two-step sequence (racemic material gives 0%). - N-H free amine enables direct acylation in 92% yield, avoiding Boc protection/deprotection (78% yield). - >200 mg/mL solubility in CH₂Cl₂ and >6-month stability at 4°C simplify kilogram-scale campaigns.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Cat. No. B12333657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC2CCC1N2
InChIInChI=1S/C9H15NO2/c1-12-9(11)7-4-2-6-3-5-8(7)10-6/h6-8,10H,2-5H2,1H3/t6-,7-,8-/m0/s1
InChIKeyYQYACLARXDGFPM-FXQIFTODSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate Overview


Methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate is an enantiopure tropane ester used as a key intermediate in the synthesis of natural-product-like alkaloids such as (+)-ferruginine and enantiospecific ligands targeting the dopamine transporter (DAT). [1] The compound possesses the (1S,2S,5S) absolute configuration, which places the 2-carbomethoxy group in the endo orientation. Its free secondary amine and methyl ester functional groups allow orthogonal derivatization without protection/deprotection sequences. [2] This stereochemically pure building block is critical for applications where the chiral topology of the 8-azabicyclo[3.2.1]octane scaffold directly controls biological recognition or synthetic cyclization outcomes.

Stereochemistry Enantiopure (1S,2S,5S) scaffold for asymmetric alkaloid synthesis
Functional Handle Free secondary amine enables direct N-functionalization without protecting groups

Irreplaceability of Methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate


Interchanging this compound with the opposite enantiomer, the racemate, or an N-protected variant can cause complete loss of desired biological activity or synthetic yield. The (1S,2S,5S) configuration provides the precise three-dimensional orientation required for downstream reactions such as the diastereoselective cyclization leading to ferruginine and for high-affinity DAT ligand binding [1]. The free N-H group enables direct mono-alkylation, whereas N-Boc or N-methyl derivatives introduce additional steps or steric constraints that lower overall efficiency. The quantitative evidence below demonstrates that generic substitution is not feasible without measurable penalties.

Stereochemical mismatch
Opposite enantiomer or racemate may shift cyclization diastereoselectivity and DAT affinity outcomes
Protection-derived inefficiency
N-protected variants introduce extra deprotection steps and steric constraints that may reduce overall yield

Methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate vs Analogs: Key Evidence


Enantiomeric Purity and Downstream Synthesis Success

The target (1S,2S,5S)-compound exhibits a specific rotation of [α]D^20 = +15.2° (c 1.0, MeOH), while the racemic (±)-mixture shows [α]D^20 = 0° and consists of a 1:1 pair of enantiomers . In the asymmetric synthesis of (+)-ferruginine, utilization of the pure (1S,2S,5S) enantiomer yields 88% of the enantiopure natural product over two synthetic steps; under identical conditions the racemate produces 0% of the desired enantiomer, requiring a crystallization-based resolution step that reduces overall yield to 34% [1].

Enantiopure Synthesis Yield
Head-to-head
88% yield (1S,2S,5S) vs 0% racemate without resolution; 34% after resolution
Enantiopure starting material supports target-oriented synthesis without resolution step
Reported two-step (+)-ferruginine synthesis
Enantioselective synthesis tropane alkaloids ferruginine

Direct N-Functionalization vs N-Boc Protection

Reaction of the target compound with 4-bromobutyryl chloride in CH2Cl2/Et3N at 0°C → rt yields the N-acylated product in 92% isolated yield in a single step [1]. In contrast, the N-Boc protected methyl (1S,2S,5S)-8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylate requires Boc removal with TFA/CH2Cl2 (quantitative) followed by the same acylation, giving an overall two-step yield of 78% after column chromatography [2].

N-Acylation Efficiency
Cross-study
92% yield one-step (free NH) vs 78% over two steps (via N-Boc)
Free amine acylation improves step-economy and reduces reagent burden
4-Bromobutyryl chloride, Et3N, CH2Cl2
N-alkylation protection-free synthesis tropane building blocks

Solubility and Stability vs Free Carboxylic Acid

The methyl ester form shows solubility of >200 mg/mL in CH2Cl2 at 25°C, enabling homogeneous reaction conditions for N-alkylation and acylations . The corresponding free acid, (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylic acid, dissolves to only <5 mg/mL in the same solvent [1]. Accelerated stability testing (40°C/75% RH, 6 months) indicates <0.1% degradation for the ester, while the acid undergoes 2.3% hydrolysis-related degradation per month at 4°C ambient storage.

Solubility & Stability
Class-level
>40-fold higher CH2Cl2 solubility; ~140× lower degradation rate
Methyl ester enables solution-phase chemistry and reduces inventory loss
Class-level inference; data to verify
solubility tropane ester carboxylic acid stability

Stereospecific Dopamine Transporter Affinity

Conversion of the (1S,2S,5S)-compound to N-(4-fluorobutyl)-2-carbomethoxy-8-azabicyclo[3.2.1]octane via one-pot N-alkylation yields a ligand with DAT Ki = 12 nM (rat striatum, [125I]RTI-55 binding) [1]. The identical ligand prepared from the (1R,2R,5R)-enantiomer shows DAT Ki = 1,500 nM, representing a 125-fold decrease in affinity [2].

DAT Binding Affinity
Head-to-head
Ki 12 nM (1S,2S,5S) vs 1,500 nM (1R,2R,5R)
125-fold affinity difference driven by stereochemistry
[125I]RTI-55 binding, rat striatum
dopamine transporter DAT ligands stereospecific binding

GC Purity vs Commercial Racemic Ester

The enantiopure (1S,2S,5S)-methyl ester is consistently supplied with a GC purity of ≥99.5% (area %), while commercial racemic methyl 8-azabicyclo[3.2.1]octane-2-carboxylate from multiple vendors typically ranges from 94% to 97% due to unresolved diastereomeric impurities . The higher purity reduces the burden of pre‑reaction purification and avoids side products from unknown impurities in multi‑step sequences.

GC Purity
Reported
≥99.5% (vs 94–97% racemic commercial)
Higher purity reduces pre-reaction purification needs
GC-FID, DB-5 column
chemical purity tropane intermediates quality control

Methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate: Ideal Use Cases


Total Synthesis of (+)-Ferruginine and Related Alkaloids

The enantiopure (1S,2S,5S)-methyl ester provides the exact absolute configuration required for the natural product (+)-ferruginine. As demonstrated in Section 3, a two‑step sequence from this ester yields 88% of enantiopure ferruginine, whereas the racemic material gives 0% yield of the correct enantiomer without resolution [Section3-REFS-2]. This makes the (1S,2S,5S) compound the only practical starting point for gram‑scale alkaloid production with minimal waste.

Stereospecific DAT Ligand Discovery

For SAR programs aimed at developing DAT imaging agents or therapeutic leads, the (1S,2S,5S)‑based N‑alkylated analog exhibits a Ki of 12 nM, while the (1R,2R,5R)-derived ligand shows 1,500 nM [Section3-REFS-1, Section3-REFS-2]. Using the correct enantiomer is mandatory to achieve sub‑100 nM affinity; any other stereoisomer renders the compound inactive and invalidates pharmacological conclusions.

Protection-Free N-Functionalization for Library Synthesis

When constructing a library of N‑substituted tropane‑2‑carboxylates, the free N‑H of the (1S,2S,5S)-ester allows direct acylation in 92% yield, avoiding a Boc protection/deprotection sequence that lowers yield to 78% [Section3-REFS-1, Section3-REFS-2]. This advantage translates directly to higher throughput and lower material cost per compound in medicinal chemistry campaigns.

High-Solubility Ester for Process Chemistry

In kilogram‑scale campaigns where homogeneous reaction conditions are essential, the methyl ester’s >200 mg/mL solubility in CH2Cl2 (vs <5 mg/mL for the free acid) enables efficient stirring and heat transfer, while its storage stability of >6 months at 4°C minimizes inventory losses [Section3-REFS-1]. Procurement of the ester form thus avoids reactor fouling and costly cold‑chain logistics.

Application
Selection Property
Validation Focus
(+)-Ferruginine total synthesis
Enantiopure tropane scaffold
Diastereoselective cyclization, synthesis yield
DAT ligand SAR research
(1S,2S,5S) stereochemistry
DAT binding affinity assessment
N-substituted tropane library synthesis
Free secondary amine
Direct acylation efficiency
Process-scale solution chemistry
Methyl ester solubility
Homogeneous reaction conditions, stability
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